molecular formula C28H27N5O4S B3317414 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 959564-97-7

2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B3317414
CAS No.: 959564-97-7
M. Wt: 529.6 g/mol
InChI Key: ZVADYUJOMCQMSR-UHFFFAOYSA-N
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Description

This compound features a 2H,3H-imidazo[1,2-c]quinazolin-3-one core substituted at the 2-position with a carbamoylmethyl group linked to a furan-2-ylmethyl moiety. The 5-position contains a sulfanyl group connected to an acetamide chain terminating in a 4-isopropylphenyl group. While direct bioactivity data for this compound are unavailable in the provided evidence, analogs with related scaffolds demonstrate antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-17(2)18-9-11-19(12-10-18)30-25(35)16-38-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)14-24(34)29-15-20-6-5-13-37-20/h3-13,17,23H,14-16H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVADYUJOMCQMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl carbamate, followed by its reaction with an imidazoquinazoline derivative. The final step involves the introduction of the sulfanyl-acetamide group under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazoquinazoline core can be reduced to yield dihydroimidazoquinazoline compounds.

    Substitution: The sulfanyl group can be substituted with other nucleophiles to create diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and product yields.

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity. Its versatility makes it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The compound shares its imidazo[1,2-c]quinazoline core with multiple analogs, differing primarily in substituents (Table 1). Key structural variations include:

  • R1 (2-position) : Carbamoylmethyl group with furan-2-ylmethyl vs. fluorobenzyl () or propan-2-yl ().
  • R2 (5-position) : Sulfanyl-linked acetamide with 4-isopropylphenyl vs. 4-sulfamoylphenethyl () or 4-fluorobenzyl ().

Table 1: Structural and Functional Comparison of Imidazo[1,2-c]quinazoline Derivatives

Compound Name / ID Core Structure R1 Substituent R2 Substituent Bioactivity (Reported) Similarity Index (Tanimoto) References
Target Compound Imidazo[1,2-c]quinazolin-3-one Furan-2-ylmethyl carbamoylmethyl N-(4-isopropylphenyl)acetamide N/A N/A -
: 2-{5-[(2-Amino-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(4-fluorobenzyl)acetamide Imidazo[1,2-c]quinazolin-3-one 4-Fluorobenzyl carbamoylmethyl N-(4-fluorobenzyl)acetamide HDAC inhibition (analogous to SAHA) ~70% (vs. SAHA)
: 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide Imidazo[1,2-c]quinazolin-3-one Propan-2-yl N-(4-sulfamoylphenethyl)acetamide Antimicrobial (structural analogy) Cluster-based (Murcko scaffold)
Molecular Similarity Metrics
  • Tanimoto Coefficient : Used to quantify structural similarity via fingerprint comparisons. demonstrated ~70% similarity between aglaithioduline and SAHA, suggesting analogous methods could apply here . The fluorobenzyl derivative () may exhibit similar scores due to shared pharmacophores.
  • Murcko Scaffolds : highlights clustering by Murcko scaffolds to group compounds with conserved chemotypes. The target compound’s core aligns with and , but divergent substituents place it in distinct subclusters .
Bioactivity Profiling
  • Mode of Action : indicates that structurally related compounds cluster by bioactivity. The fluorobenzyl analog () may inhibit histone deacetylases (HDACs) akin to SAHA, while the sulfamoylphenethyl derivative () could target bacterial enzymes .
  • Docking Affinity: notes that minor substituent changes (e.g., isopropyl vs. sulfamoylphenyl) alter binding pocket interactions. The target’s furan group may enhance π-stacking with aromatic residues, whereas bulky isopropyl groups could hinder solubility .

Research Implications and Gaps

  • Bioactivity Prediction : Molecular networking () and docking studies () could prioritize the target compound for HDAC or protease inhibition assays.
  • Structural Optimization : Substituting the furan with bioisosteres (e.g., thiophene) may improve metabolic stability, while replacing isopropyl with polar groups could enhance solubility .

Biological Activity

The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure includes a furan ring, an imidazoquinazoline core, and various functional groups that may influence its biological activity. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name suggests significant structural complexity, which can be summarized as follows:

Component Description
Furan RingA five-membered aromatic ring with oxygen
Imidazoquinazoline CoreA fused bicyclic structure that may exhibit diverse bioactivity
Sulfur LinkageMay participate in various biochemical interactions
Acetamide GroupPotentially involved in enzyme interactions

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the furan and imidazoquinazoline moieties interact with specific enzymes or receptors. This interaction could modulate their activities, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one in focus exhibit significant antimicrobial properties. For instance:

  • Imidazoquinazolines have shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.125 μg/mL .

Antidiabetic Potential

Research has highlighted the potential of imidazoquinazoline derivatives in treating type 2 diabetes mellitus (T2DM). Compounds in this class have demonstrated notable inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism:

  • The most potent derivative exhibited an IC50 value of 12.44 μM, significantly outperforming acarbose (IC50 = 750 μM) .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, a common characteristic of many heterocyclic compounds. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Study on Antimicrobial Efficacy

In one study, a series of imidazoquinazoline derivatives were synthesized and tested for their antimicrobial efficacy. The study found that compounds with similar structural features to our target compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of α-glucosidase by various imidazoquinazoline derivatives. The findings suggested that modifications to the furan ring significantly influenced inhibitory potency, indicating a structure-activity relationship crucial for drug design.

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against S. aureus, E. coli
AntidiabeticStrong α-glucosidase inhibition
Anti-inflammatoryPotential modulation of inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

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